molecular formula C20H17ClN4O2 B14108192 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No.: B14108192
M. Wt: 380.8 g/mol
InChI Key: UJWDJDFJXZGLCT-UHFFFAOYSA-N
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Description

“5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole” is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the oxadiazole ring: This step often involves cyclization reactions using appropriate reagents like nitrile oxides or amidoximes.

    Substitution reactions: Introducing the chloro and ethoxy groups on the phenyl ring and the tolyl group on the oxadiazole ring can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysts: Using catalysts to speed up the reaction.

    Solvents: Choosing appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions might reduce the nitro groups to amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysts: The compound can be used as a catalyst in various organic reactions.

    Ligands: It can act as a ligand in coordination chemistry.

Biology

    Antimicrobial agents: Potential use as antimicrobial or antifungal agents.

    Enzyme inhibitors: Possible applications as enzyme inhibitors in biochemical research.

Medicine

    Drug development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Agriculture: Used in the development of pesticides or herbicides.

    Materials science: Applications in the creation of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole” depends on its specific application. For example:

    Biological activity: It might interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.

    Chemical reactivity: The compound’s reactivity can be attributed to its functional groups, which participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole: Similar compounds might include other oxadiazoles with different substituents.

    Pyrazoles: Compounds with similar pyrazole rings but different functional groups.

    Oxadiazoles: Other oxadiazole derivatives with varying substituents.

Uniqueness

    Functional groups: The specific combination of chloro, ethoxy, and tolyl groups makes this compound unique.

    Biological activity: Its unique structure might confer specific biological activities not seen in other similar compounds.

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H17ClN4O2/c1-3-26-17-8-7-13(10-16(17)21)18-15(11-22-24-18)20-23-19(25-27-20)14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3,(H,22,24)

InChI Key

UJWDJDFJXZGLCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CC(=C4)C)Cl

Origin of Product

United States

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